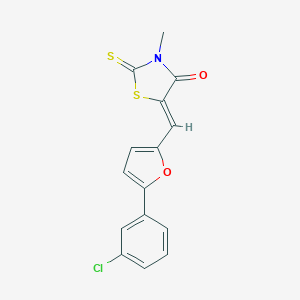![molecular formula C25H26N2O3 B240374 2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B240374.png)
2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and protein kinases. HDACs are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis. Protein kinases are enzymes that play a role in cell signaling and are often dysregulated in cancer cells. Inhibition of protein kinases can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases. This compound has also been shown to exhibit anti-angiogenic activity, which is the inhibition of the formation of new blood vessels. This activity is important in the treatment of cancer as tumors require a blood supply to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide in lab experiments include its potential applications in drug discovery and development. This compound has been shown to exhibit anti-tumor activity and has potential applications in the treatment of cancer and other diseases. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases. The limitations of using this compound in lab experiments include its complex synthesis method and the limited availability of the compound.
Orientations Futures
There are several future directions for research on 2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide. One direction is to further explore the mechanism of action of this compound. This will help to better understand how this compound inhibits the growth of cancer cells and induces apoptosis. Another direction is to explore the potential applications of this compound in combination with other drugs. This may lead to the development of more effective treatments for cancer and other diseases. Additionally, further research is needed to explore the potential applications of this compound in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 4-aminobenzamide with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form 4-[(3-methylbutanoyl)amino]benzamide. This intermediate is then reacted with benzyl bromide in the presence of a base to form this compound.
Applications De Recherche Scientifique
2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to exhibit potential applications in drug discovery and development. This compound has been studied for its potential use as a therapeutic agent for cancer and other diseases. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C25H26N2O3 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-[4-(3-methylbutanoylamino)phenyl]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C25H26N2O3/c1-18(2)16-24(28)26-20-12-14-21(15-13-20)27-25(29)22-10-6-7-11-23(22)30-17-19-8-4-3-5-9-19/h3-15,18H,16-17H2,1-2H3,(H,26,28)(H,27,29) |
Clé InChI |
KKKAEBJIVHBBQG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)


![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)


![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)



![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)
![Methyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B240350.png)